molecular formula C14H24N2O8 B1444667 Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate oxalate CAS No. 1263094-44-5

Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate oxalate

Cat. No.: B1444667
CAS No.: 1263094-44-5
M. Wt: 348.35 g/mol
InChI Key: NFDLPOBMHWZKGP-UHFFFAOYSA-N
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Description

Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate oxalate is a chemical compound with the molecular formula C12H22N2O4. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .

Mechanism of Action

    Target of action

    The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other biologically active compounds . It’s possible that this compound could interact with a variety of biological targets, but without specific research data, it’s hard to say for sure.

    Biochemical pathways

    Again, without specific data, it’s hard to say exactly which biochemical pathways this compound might affect. Compounds with similar structures have been used in the synthesis of inhibitors for various enzymes , suggesting potential roles in a variety of biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate oxalate typically involves the reaction of piperidine derivatives with tert-butoxycarbonyl (Boc) protecting groups. The process often includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate oxalate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate hydrochloride: Similar structure but different counterion.

    tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used in targeted protein degradation.

Uniqueness

Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate oxalate is unique due to its specific combination of the Boc-protected amine and the methyl ester group. This combination provides versatility in synthetic applications, allowing for selective reactions and the formation of complex molecules .

Properties

IUPAC Name

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4.C2H2O4/c1-11(2,3)18-10(16)14-12(9(15)17-4)5-7-13-8-6-12;3-1(4)2(5)6/h13H,5-8H2,1-4H3,(H,14,16);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDLPOBMHWZKGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCNCC1)C(=O)OC.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788043-91-3
Record name 4-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, ethanedioate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788043-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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